molecular formula C13H16ClN B12095106 4-chloro-N-(cyclohex-3-en-1-ylmethyl)aniline

4-chloro-N-(cyclohex-3-en-1-ylmethyl)aniline

Cat. No.: B12095106
M. Wt: 221.72 g/mol
InChI Key: CKWOQOKOZCNDSG-UHFFFAOYSA-N
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Mechanism of Action

Biological Activity

4-Chloro-N-(cyclohex-3-en-1-ylmethyl)aniline is an organic compound with the molecular formula C13H16ClN and a molecular weight of approximately 221.73 g/mol. This compound is characterized by a chloro group attached to a benzene ring and a cyclohex-3-en-1-ylmethyl group linked to the nitrogen atom. Its unique structure contributes to its potential biological activity, which has been the subject of various studies in medicinal chemistry and pharmacology.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily due to its ability to interact with biomolecules. Key areas of interest include:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It has potential activity against various receptors, making it a candidate for drug development.

The mechanism of action for this compound involves:

  • Binding to Target Proteins : The compound's structural features allow it to bind selectively to certain proteins, influencing their activity.
  • Alteration of Biological Pathways : By interacting with enzymes and receptors, it can lead to changes in signaling pathways, which may result in therapeutic effects.

Case Studies

  • Antimicrobial Activity : Studies have shown that derivatives of aniline compounds, including this compound, exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
  • Anti-inflammatory Properties : In vitro assays indicated that certain derivatives displayed greater anti-inflammatory activity than curcumin, suggesting potential applications in treating inflammatory diseases .
  • Calcium Channel Blockade : Similar compounds have been identified as calcium channel blockers, with implications for treating conditions like stroke and pain management . While specific data on this compound is limited, its structural similarities suggest it may possess analogous properties.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Characteristics
4-Chloro-N-(cyclohexylmethyl)anilineContains a saturated cyclohexyl groupLess reactivity compared to its unsaturated counterpart
4-Chloro-N-(cyclohex-2-en-1-ylmethyl)anilineDifferent position of the double bondAltered reactivity due to unsaturation
4-Chloro-N-(cyclohex-4-en-1-ylmethyl)anilineDouble bond positioned differentlyVaries in binding affinity and biological activity

This table highlights the structural differences among related compounds and their potential implications for biological activity.

Properties

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

4-chloro-N-(cyclohex-3-en-1-ylmethyl)aniline

InChI

InChI=1S/C13H16ClN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-2,6-9,11,15H,3-5,10H2

InChI Key

CKWOQOKOZCNDSG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CNC2=CC=C(C=C2)Cl

Origin of Product

United States

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